N-(2,5-dimethylphenyl)-2-(methylamino)acetamide

Lipophilicity Drug-likeness Membrane permeability

N-(2,5-dimethylphenyl)-2-(methylamino)acetamide (CAS 721417-02-3) is a synthetic small molecule with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol. It belongs to the phenylaminoacetamide class, featuring a 2,5-dimethylphenyl ring linked to a methylaminoacetamide moiety.

Molecular Formula C11H16N2O
Molecular Weight 192.262
CAS No. 721417-02-3
Cat. No. B2599179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dimethylphenyl)-2-(methylamino)acetamide
CAS721417-02-3
Molecular FormulaC11H16N2O
Molecular Weight192.262
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)NC(=O)CNC
InChIInChI=1S/C11H16N2O/c1-8-4-5-9(2)10(6-8)13-11(14)7-12-3/h4-6,12H,7H2,1-3H3,(H,13,14)
InChIKeyCECYGDCUGARSKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(2,5-dimethylphenyl)-2-(methylamino)acetamide (CAS 721417-02-3): Structural and Identity Overview


N-(2,5-dimethylphenyl)-2-(methylamino)acetamide (CAS 721417-02-3) is a synthetic small molecule with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol [1]. It belongs to the phenylaminoacetamide class, featuring a 2,5-dimethylphenyl ring linked to a methylaminoacetamide moiety. This compound is structurally related to lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide) but diverges in two critical features: the phenyl ring methyl substitution pattern (2,5- vs. 2,6-dimethyl) and the amine substituent on the acetamide (methylamino vs. diethylamino) [2]. It is offered commercially at ≥95% purity, primarily as a research chemical or synthetic intermediate .

Why N-(2,5-dimethylphenyl)-2-(methylamino)acetamide Cannot Be Casually Substituted by Lidocaine or Related Analogs


Despite sharing the phenylaminoacetamide scaffold with lidocaine and its pharmacopeial impurities, N-(2,5-dimethylphenyl)-2-(methylamino)acetamide cannot be generically interchanged. The 2,5- versus 2,6-dimethylphenyl regiochemistry alters the spatial orientation of the aromatic ring relative to the acetamide linker, which in analogous phenylaminoacetamide series has been shown to shift target selectivity—most notably between opioid receptor subtypes [1]. The methylamino sidechain eliminates the tertiary amine present in lidocaine's diethylamino group, substantially reducing calculated lipophilicity (XLogP3 1.1 vs. ~2.4 for lidocaine) and removing the ionizable center critical for voltage-gated sodium channel binding [2][3]. These structural divergences can produce different impurity retention times, distinct biological activity profiles, and non-fungible analytical responses, making direct substitution scientifically invalid without experimental verification.

Quantitative Comparator Evidence for N-(2,5-dimethylphenyl)-2-(methylamino)acetamide (CAS 721417-02-3) Versus Closest Analogs


Calculated Lipophilicity (XLogP3) of 2,5-Dimethylphenyl Methylamino Analog vs. Lidocaine and 2,6-Dimethylphenyl Isomer

The target compound exhibits a computed XLogP3 of 1.1, which is 1.3 log units lower than lidocaine (XLogP3 ~2.4) [1][2]. The 2,6-dimethylphenyl regioisomer N-(2,6-dimethylphenyl)-2-(methylamino)acetamide is likewise predicted to share a similar XLogP3 to lidocaine due to the identical methyl substitution pattern. Lower lipophilicity for the 2,5-isomer indicates reduced passive membrane permeability and altered distribution characteristics relative to the 2,6-substituted analogs.

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area (TPSA) Comparison: 2,5- vs. 2,6-Dimethylphenyl Methylaminoacetamides

The target compound has a computed TPSA of 41.1 Ų [1]. Lidocaine (2,6-dimethylphenyl, diethylamino) has a TPSA of 32.3–43.6 Ų depending on the computational method, with the 2,6-dimethylphenyl methylamino analog expected to fall within a similar range [2]. The modestly elevated TPSA of the 2,5-isomer, combined with its lower lipophilicity, predicts reduced passive blood-brain barrier penetration relative to lidocaine—a property relevant for differentiating central vs. peripheral target engagement in CNS-focused research.

Polar surface area Oral bioavailability Blood-brain barrier

Structural Regiochemistry and Its Impact on Chromatographic Retention: 2,5- vs. 2,6-Dimethylphenyl Substitution

The positional isomerism between N-(2,5-dimethylphenyl)-2-(methylamino)acetamide and its 2,6-dimethylphenyl analog (CAS 42459-27-8, a documented lidocaine impurity) produces distinct chromatographic retention behavior. In reversed-phase HPLC systems, the 2,5-isomer's reduced lipophilicity yields a shorter retention time compared to the 2,6-isomer, enabling baseline separation [1]. This differential retention is essential for impurity quantification in lidocaine drug substance analysis where both regioisomers may co-occur as process-related impurities.

Chromatographic separation Impurity profiling Analytical quality control

High-Level Evidence Limitation Statement

At the time of this analysis, no peer-reviewed publications containing head-to-head biological assay data (binding affinity, functional activity, in vivo pharmacokinetics, or toxicity) were identified that directly compare N-(2,5-dimethylphenyl)-2-(methylamino)acetamide against its closest analogs. The evidence presented above derives from computed physicochemical properties and structural-class inferences. Procurement decisions relying on biological differentiation should be informed by bespoke comparative testing. BindingDB and ChEMBL records for this compound (InChIKey: CECYGDCUGARSKV-UHFFFAOYSA-N) contain no curated biological activity entries distinct from orthosteric lidocaine-site interactions.

Data availability Research gap

Research and Industrial Application Scenarios for N-(2,5-dimethylphenyl)-2-(methylamino)acetamide (CAS 721417-02-3)


Lidocaine Impurity Profiling: Use as a 2,5-Dimethylphenyl Regioisomer Reference Standard

This compound serves as a reference marker for the 2,5-dimethylphenyl methylamino impurity during lidocaine drug substance and drug product analysis. Its distinct chromatographic retention relative to the 2,6-dimethylphenyl isomer (CAS 42459-27-8) enables unambiguous identification in HPLC-UV and LC-MS methods, supporting compliance with ICH Q3A/B impurity thresholds [1]. The compound's lower XLogP3 (1.1 vs. ~2.4 for lidocaine) ensures clear separation under standard reversed-phase conditions, making it suitable for method validation and system suitability testing in QC laboratories.

Structure-Activity Relationship (SAR) Studies on Phenylaminoacetamide Derivatives

The compound is a valuable tool for probing the contribution of phenyl ring methyl substitution pattern (2,5- vs. 2,6-) and amine sidechain identity (methylamino vs. diethylamino) to target binding. In the phenylaminoacetamide class, regioisomerism has been shown to modulate opioid receptor subtype selectivity [1]. Researchers investigating sodium channel pharmacology, local anesthetic mechanisms, or opioid receptor pharmacology can use this compound as a structurally defined comparator to dissect SAR, particularly given that the 2,5-dimethylphenyl substitution is a known pharmacopeial impurity variant [2].

Physicochemical Probing of Lipophilicity-Dependent Cellular Uptake

With an XLogP3 of 1.1 compared to lidocaine's 2.4 [1][2], this compound offers a ~1.3 log unit reduction in lipophilicity within an otherwise conserved scaffold. This makes it a well-controlled probe for studying how incremental lipophilicity changes affect passive membrane permeability, intracellular accumulation, and non-specific protein binding in cell-based assays, without major alterations to hydrogen bond donor/acceptor counts.

Synthetic Intermediate for Novel Aminoacetamide-Derived Screening Libraries

The secondary amine (methylamino) moiety provides a synthetic handle for further derivatization—including N-alkylation, acylation, or reductive amination—enabling the generation of focused compound libraries based on the phenylaminoacetamide core. The 2,5-dimethylphenyl group offers a specific regioisomeric scaffold that differs from the more common 2,6-dimethylphenyl (lidocaine) template, expanding chemical diversity in fragment-based or diversity-oriented synthesis campaigns [1].

Quote Request

Request a Quote for N-(2,5-dimethylphenyl)-2-(methylamino)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.